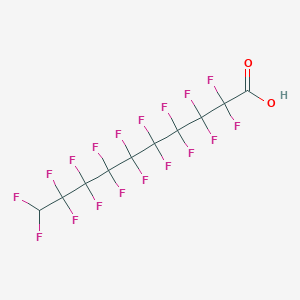
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is a perfluorinated carboxylic acid with the molecular formula C10HF19O2. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as high thermal stability, chemical resistance, and hydrophobicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- typically involves the electrochemical fluorination of decanoic acid. This process replaces hydrogen atoms with fluorine atoms, resulting in a highly fluorinated compound . The reaction conditions often include the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel anode in an electrochemical cell .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The electrochemical fluorination process is scaled up, and additional purification steps are implemented to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms . These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines . The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting the compound with an amine can result in the formation of a perfluorinated amide .
Aplicaciones Científicas De Investigación
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- has a wide range of applications in scientific research . In chemistry, it is used as a surfactant and a building block for the synthesis of other fluorinated compounds . In biology and medicine, it is studied for its potential effects on lipid metabolism and its use in drug delivery systems . Industrially, it is used in the production of water and oil-repellent coatings .
Mecanismo De Acción
The mechanism of action of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- involves its interaction with lipid membranes due to its hydrophobic nature . It can disrupt lipid bilayers, leading to changes in membrane permeability and function . The compound’s fluorinated tail interacts with hydrophobic regions of proteins and other biomolecules, affecting their structure and activity .
Comparación Con Compuestos Similares
Similar Compounds:
- Nonadecafluorodecanoic acid
- Perfluorodecanoic acid
- Nonadecafluoro-n-decanoic acid
- Perfluoro-n-decanoic acid
- PFDA
Uniqueness: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . This makes it particularly valuable in applications requiring long-lasting and durable materials .
Propiedades
Número CAS |
112823-28-6 |
|---|---|
Fórmula molecular |
C10H2F18O2 |
Peso molecular |
496.09 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluorodecanoic acid |
InChI |
InChI=1S/C10H2F18O2/c11-1(12)3(13,14)5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)4(15,16)2(29)30/h1H,(H,29,30) |
Clave InChI |
OCDHRWMTOBLTSC-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
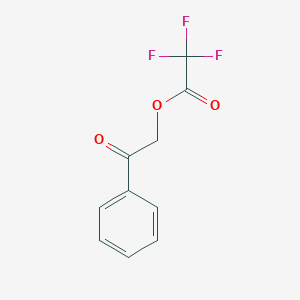
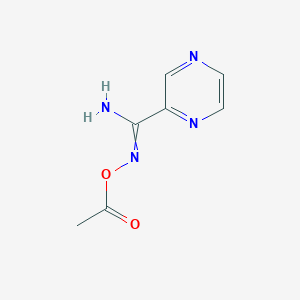
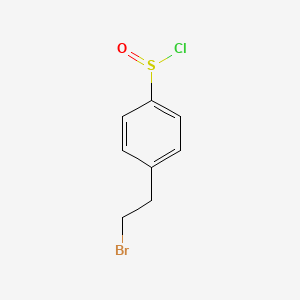
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
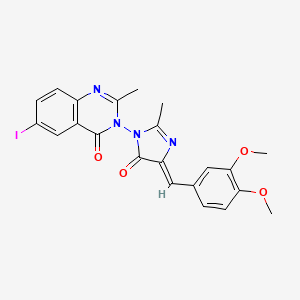
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
